Technical Guide: Synthesis and Characterization of 3-Aminoazetidin-2-one Acetic Acid Salt
Technical Guide: Synthesis and Characterization of 3-Aminoazetidin-2-one Acetic Acid Salt
This technical guide details the synthesis, characterization, and handling of 3-Aminoazetidin-2-one acetic acid salt (also known as 3-amino-2-azetidinone acetate). This compound is the fundamental "monobactam nucleus," a critical intermediate for the development of monocyclic
Executive Summary
Compound: 3-Aminoazetidin-2-one acetic acid salt
CAS: 113791-14-3 (S-isomer), 585-23-9 (Free base generic)
Molecular Formula:
The 3-amino-2-azetidinone core is structurally distinct from penicillin/cephalosporin bicyclic systems due to its high ring strain and lack of a fused ring. The acetate salt is preferred over the free base or hydrochloride for certain downstream applications due to its milder acidity, improved solubility profile in organic coupling reactions, and stability against spontaneous ring-opening polymerization.
This guide presents two primary synthetic architectures:
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The Benzhydryl Route: Scalable, robust, suitable for bulk preparation.
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The Serine Hydroxamate Route: Stereoselective, biomimetic, suitable for chiral library generation.
Strategic Synthesis Architecture
Route A: The Scalable Benzhydryl Deprotection Strategy
This route utilizes the
Figure 1: The Benzhydryl Route highlighting the critical deprotection-salt formation step.
Route B: The Chiral Serine Hydroxamate (Miller) Route
This route leverages the "chiral pool" (L-Serine) to establish the C3 stereocenter naturally. It relies on the cyclization of an O-substituted hydroxamate.
Figure 2: The Miller Cyclization Route for enantiopure synthesis.
Detailed Experimental Protocols
Protocol A: Synthesis via Benzhydryl Deprotection (Recommended for Scale)
Prerequisite: Preparation of 3-amino-1-benzhydrylazetidin-2-one (via mesylation/azide displacement of the commercially available 3-hydroxy precursor).
Step 1: Catalytic Hydrogenolysis & Salt Formation
This step performs a "double deprotection" if an azide is present, or a single
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Reaction Setup:
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In a hydrogenation vessel (Parr shaker or autoclave), dissolve 3-amino-1-benzhydrylazetidin-2-one (10.0 g, 39.6 mmol) in Glacial Acetic Acid (50 mL).
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Note: Acetic acid acts as both the solvent and the salt-forming acid. Methanol (50 mL) can be added as a co-solvent to improve solubility if needed.
-
-
Catalyst Addition:
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Add Pearlman’s Catalyst (20% Pd(OH)
on Carbon, wet degussa type) (2.0 g, 20 wt%). -
Critical: The benzhydryl group is stubborn. Pd(OH)
is significantly more active than standard Pd/C for this specific cleavage.
-
-
Hydrogenation:
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Purge the vessel with Nitrogen (
) x3, then Hydrogen ( ) x3. -
Pressurize to 50 psi (3.4 bar)
. -
Heat to 45-50°C and agitate for 12–24 hours. Monitor via TLC or HPLC for the disappearance of the benzhydryl starting material.
-
-
Workup:
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Cool to room temperature.[2] Filter the catalyst through a pad of Celite under an inert atmosphere (Caution: Catalyst is pyrophoric).
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Wash the filter cake with Methanol (2 x 20 mL).
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Concentrate the filtrate under reduced pressure (Rotavap) at <45°C to remove methanol and the bulk of acetic acid.
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Crystallization: The residue will be a viscous oil or gum. Add Diethyl Ether (100 mL) or Ethyl Acetate (50 mL) and triturare vigorously. The acetate salt should precipitate as a white to off-white solid.
-
-
Isolation:
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Filter the solid under
. -
Dry in a vacuum oven at 40°C for 24 hours.
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Yield: Expected 75–85%. Appearance: White crystalline solid.
Protocol B: Synthesis via Serine Hydroxamate (Enantioselective)
Step 1: Cyclization (Mitsunobu)
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Dissolve N-Boc-L-Serine hydroxamate (O-benzyl) (1.0 eq) in dry THF.
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Add Triphenylphosphine (1.2 eq).
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Cool to 0°C. Dropwise add DIAD (Diisopropyl azodicarboxylate) (1.2 eq).
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Stir at 0°C for 1h, then RT overnight.
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Purify via column chromatography to obtain the
-benzyloxy- -lactam.
Step 2: Reduction and Salt Formation
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Dissolve the cyclized intermediate in Methanol/Acetic Acid (9:1 v/v).
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Add 10% Pd/C (10 wt%).
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Hydrogenate at 1 atm (balloon) or 30 psi for 4–6 hours. This cleaves the N-O bond to release the free lactam NH.
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Filter and concentrate.
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Boc Deprotection: Treat the residue with TFA/DCM (1:1) for 1 hour.
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Ion Exchange: Concentrate to remove TFA. Redissolve in minimal water, pass through a weak anion exchange resin (acetate form) or treat with excess acetic acid and precipitate with ether to swap the trifluoroacetate anion for acetate.
Characterization & Quality Control
Spectral Data (Acetate Salt)
| Technique | Parameter | Expected Value / Description |
| 1H NMR | Solvent | D |
| Singlet (3H), Acetate methyl group ( | ||
| DD (1H), H-4a (Lactam ring methylene). | ||
| DD (1H), H-4b (Lactam ring methylene). | ||
| DD (1H), H-3 (Methine adjacent to amine). | ||
| 13C NMR | Solvent | D |
| Acetate | ||
| C-4 (Lactam | ||
| C-3 (Lactam | ||
| C-2 (Lactam Carbonyl). | ||
| Acetate Carbonyl. | ||
| IR (ATR) | Amide I | 1740–1760 cm |
| Carboxylate | 1550–1580 cm | |
| Amine/Amide | 3200–3400 cm | |
| Mass Spec | ESI (+) | m/z = 87.1 [M+H] |
Impurity Profile
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Ring Opening (Hydrolysis): The primary degradation pathway is the hydrolysis of the
-lactam ring to form 2,3-diaminopropanoic acid .-
Detection: 1H NMR signal shift of the C-H protons; loss of the 1750 cm
IR band.
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Dimerization: At high concentrations in basic solution, the free amine of one molecule can attack the lactam carbonyl of another.
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Control: Maintain the compound as the acetate salt (acidic/buffered pH) to suppress nucleophilic attack.
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Handling and Stability
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Hygroscopicity: The acetate salt is moderately hygroscopic. It must be stored in a desiccator or under inert gas.
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Thermal Stability: Stable at room temperature for months if dry. Decomposes above 150°C.[3]
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Reactivity: The C3-amino group is a potent nucleophile. In coupling reactions (e.g., with activated esters for side-chain attachment), avoid strong bases that might deprotonate the lactam nitrogen (
~9.5) leading to N-alkylation side products.[4]
References
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Synthesis of 3-Amino-2-azetidinone (Benzhydryl Route): Li, B., Witt, M. F., Brandt, T. A., & Whritenour, D. (2005). An Efficient Two-Step Synthesis of 3-Amino-1-Benzhydrylazetidine. Journal of Chemical Research. (Note: Describes the mesylation/displacement sequence and salt formation).
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Serine Hydroxamate Cyclization (Miller Route): Mattingly, P. G., & Miller, M. J. (1980). Synthesis of 2-azetidinones from serine hydroxamates. The Journal of Organic Chemistry, 45(3), 410–415.
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Characterization of Azetidinone Salts: ChemScene Product Data. (S)-3-Aminoazetidin-2-one acetate.
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Monobactam Structure-Activity Relationships: Tripodi, F., et al. (2012). Synthesis and biological evaluation of new 3-amino-2-azetidinone derivatives. MedChemComm.
